2-Methyl-1H-2-benzazepine-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61598-45-6 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-2-benzazepine-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c1-12-10(13)7-6-8-4-2-3-5-9(8)11(12)14/h2-7H,1H3 |
InChI Key |
FJMYEJGRPVDNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Mechanistic Investigations of 2 Methyl 1h 2 Benzazepine 1,3 2h Dione Synthesis and Transformations
Detailed Reaction Mechanisms for Ring Formation
The construction of the 2-benzazepine-1,3(2H)-dione core can be accomplished through various synthetic strategies, each involving distinct mechanistic pathways for the critical ring-forming step.
The formation of the seven-membered ring is often achieved through intramolecular cyclization reactions. One prominent strategy is the Ring-Closing Metathesis (RCM) of an unsaturated precursor. For instance, an N-acyl-o-vinylbenzamide can be synthesized from the corresponding o-vinylbenzoic acid and subsequently undergo RCM to form the benzazepine-dione ring. researchgate.net This pathway is valued for its functional group tolerance and the use of well-defined catalysts.
Another classical approach to related benzazepine structures involves the Schmidt reaction, a method that facilitates ring expansion. The synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has been accomplished via a Schmidt reaction with tetrahydronaphthalene-1,4-diones, demonstrating the utility of rearrangement-based cyclization. nih.gov While this yields a different isomer, the fundamental principle of expanding a six-membered ring to a seven-membered one via azide (B81097) chemistry is a relevant cyclization strategy.
The table below summarizes key cyclization strategies for forming the benzazepine-dione core.
| Strategy | Precursor | Key Transformation | Advantages | Reference |
| Ring-Closing Metathesis | N-acyl-o-vinylbenzamide | Olefin metathesis | High functional group tolerance, well-defined catalysts | researchgate.net |
| Schmidt Reaction | Substituted Naphthalene-dione | Ring expansion with hydrazoic acid | Access to ring system via expansion of stable precursors | nih.gov |
| Intramolecular Cyclization | Functionalized o-phenylenediamine | Condensation/dehydration | Utilizes readily available starting materials | nih.gov |
Rearrangement reactions are fundamental in synthesizing benzazepine cores, often by expanding a smaller, more readily accessible ring. The Beckmann rearrangement, for example, provides a classic route to lactams from oximes and has been applied in the synthesis of medium-ring N-heterocycles. nih.govnih.gov In a hypothetical synthesis of a 2-benzazepine-1,3(2H)-dione precursor, the rearrangement of an appropriately substituted indanone-derived oxime could be envisioned. The driving force for the 1,2-migration of a substituent is the formation of a more stable intermediate, typically a nitrilium ion, which is then trapped by water to yield the lactam. wikipedia.org
The migratory aptitude—the relative rate at which a group migrates—is a critical factor in these rearrangements. Generally, groups that can better stabilize a positive charge are more likely to migrate. For instance, in carbocation rearrangements, a tertiary alkyl group will migrate in preference to a secondary or primary one. wikipedia.org In the context of a Beckmann rearrangement, aryl groups typically have a high migratory aptitude. Computational studies on related carbenes have shown that 1,2-methyl migration can be overwhelmingly preferred over other pathways, such as C-H insertion, due to a lower activation barrier. nih.gov Such principles govern the outcome of rearrangement-based syntheses of the benzazepine skeleton.
In some cases, benzazepine systems themselves can undergo rearrangement. Studies on 1,5-benzodiazepine-2,4-diones have shown they can rearrange into benzimidazolone derivatives under certain alkylation conditions, proceeding through a proposed ring-opening and re-cyclization mechanism. researchgate.net
Transition metal catalysis offers powerful and efficient methods for constructing the benzazepine framework. nih.gov Ring-closing metathesis (RCM), typically catalyzed by ruthenium complexes like the Grubbs catalysts, is a prime example. mdpi.com
The catalytic cycle for the RCM synthesis of a 2-benzazepine-1,3(2H)-dione precursor from an N-alkenyl-N-methyl-o-vinylbenzamide would proceed as follows:
Initiation: The ruthenium alkylidene catalyst reacts with one of the terminal alkenes of the substrate to form a new ruthenium alkylidene intermediate and release the original alkylidene fragment.
Cycloaddition: An intramolecular [2+2] cycloaddition occurs between the ruthenium-bound alkene and the second alkene on the substrate, forming a metallacyclobutane intermediate.
Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, releasing the desired cyclic benzazepine product.
Catalyst Regeneration: A new ruthenium alkylidene species is regenerated, which can then enter another catalytic cycle.
This process is highly efficient and has become a cornerstone in the synthesis of cyclic compounds, including medium-sized rings which are often challenging to form via other methods. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed, not typically for the ring formation itself, but for the functionalization of the benzazepine core once it has been assembled. researchgate.net
| Catalyst Type | Reaction | Key Intermediate | Application | Reference |
| Grubbs Catalyst (Ru-based) | Ring-Closing Metathesis | Metallacyclobutane | Formation of the seven-membered ring | researchgate.netmdpi.com |
| Palladium Complexes | Suzuki-Miyaura Coupling | Organopalladium species | Functionalization of the benzazepine core | researchgate.net |
| Rhodium Complexes | C-H Amination/Expansion | Metal-nitrene species | Ring expansion to form benzazepinones | nih.gov |
Stereochemical Control and Diastereoselectivity in Benzazepine-Dione Formation
Introducing stereocenters into the benzazepine-dione framework in a controlled manner is essential for developing chiral analogs. Stereoselectivity can be achieved through various strategies, including the use of chiral catalysts or by starting with chiral precursors.
Iridium-catalyzed asymmetric hydrogenation has been successfully used to prepare chiral tetrahydro-3-benzazepines from cyclic ene-carbamates with excellent enantioselectivity (up to 99% ee). nih.gov This demonstrates that the double bond within a benzazepine precursor can be selectively hydrogenated to set a stereocenter. Similarly, stereoselective reductions have been employed in the synthesis of related fused benzodiazepine (B76468) systems, where the use of a reducing agent like triethylsilane can lead to high stereocontrol. nih.gov
In the context of ring-closing metathesis, diastereoselectivity can be achieved if the acyclic precursor contains a pre-existing stereocenter. The steric environment created by this center can influence the trajectory of the ring closure, favoring the formation of one diastereomer over another. For the synthesis of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione derivatives, introducing a chiral substituent on the vinyl or acyl portion of the precursor could direct the stereochemical outcome of the cyclization. researchgate.net Cooperative catalysis, involving both N-heterocyclic carbenes (NHCs) and metal catalysts, has also been explored for regio- and enantioselective annulations to create benzazepinones. nih.gov
Selectivity Studies: Chemo-, Regio-, and Stereoselective Outcomes
Achieving high selectivity is a primary goal in the synthesis of complex molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In multi-step syntheses involving functionalized benzazepines, palladium-catalyzed cross-coupling reactions can be employed chemoselectively. For example, a Suzuki-Miyaura reaction could be used to couple an aryl boronic acid at a bromo-substituted position on the benzazepine ring without affecting the dione (B5365651) carbonyl groups. researchgate.net
Regioselectivity is the control of where a reaction occurs on a molecule. In the synthesis of benzazepines via ring expansion or cyclization, the regiochemical outcome is critical. For instance, in a Beckmann rearrangement of an unsymmetrical oxime, the choice of which group migrates determines the resulting lactam structure. Novel regioselective ring-closing ene-yne metathesis reactions have provided efficient access to specific substituted 1-benzazepine scaffolds over other possibilities. researchgate.net
Stereoselectivity , as discussed previously, involves controlling the formation of stereoisomers. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity or diastereoselectivity. nih.govnih.govnih.gov The development of new chemo-, regio-, and stereoselective reactions is an ongoing area of research that enables the efficient synthesis of complex heterocyclic compounds. mdpi.com
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is typically inferred from mechanistic studies, kinetic data, and computational modeling.
In metal-catalyzed reactions, key intermediates can sometimes be isolated or detected spectroscopically. For example, the metallacyclobutane intermediate in olefin metathesis is a well-established species central to the catalytic cycle. mdpi.com In other metal-catalyzed processes, such as those involving palladium, oxidative addition and reductive elimination steps proceed via discrete organometallic intermediates.
For rearrangement reactions, intermediates are often highly reactive ions or radicals. In the Beckmann rearrangement, a nitrilium ion is a key intermediate, while Schmidt and Curtius rearrangements proceed through nitrene intermediates. While these species are too reactive to be isolated under normal conditions, their formation is supported by the products observed and by trapping experiments.
Computational methods, such as Density Functional Theory (DFT), have become invaluable for elucidating reaction mechanisms and characterizing the structures and energies of transient intermediates and transition states. Such studies have been applied to investigate the mechanisms of benzodiazepine formation, providing insights into reaction pathways, the role of catalysts, and the energies of intermediates. nih.gov These computational tools allow for the investigation of plausible mechanistic pathways that would be difficult to probe experimentally.
Theoretical and Computational Chemistry Studies on 2 Methyl 1h 2 Benzazepine 1,3 2h Dione and Analogues
Quantum Chemical Calculations of Electronic Structure and Geometry Optimization
The foundation of any theoretical investigation into a molecule's properties is the accurate determination of its three-dimensional structure and electronic distribution. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely employed for this purpose.
The geometry of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione can be optimized using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. This process finds the lowest energy arrangement of the atoms, providing key structural parameters like bond lengths, bond angles, and dihedral angles. For the benzazepine-dione core, the seven-membered ring is expected to be non-planar to minimize steric strain. DFT calculations on structurally related compounds, such as 1,5-benzodiazepine-2,4-diones, confirm that the fused benzene (B151609) ring remains planar, while the heterocyclic ring adopts a puckered conformation. nih.govmdpi.com
Beyond geometry, these calculations reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. researchgate.net Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red regions) around the electronegative oxygen atoms of the dione (B5365651) group, indicating sites susceptible to electrophilic attack, while regions of positive potential (blue regions) would highlight centers for nucleophilic attack. researchgate.net
| Parameter | Predicted Value |
| C=O Bond Length (Amide) | ~1.22 - 1.25 Å |
| C-N Bond Length (Amide) | ~1.36 - 1.39 Å |
| C-N-C Bond Angle (Amide) | ~118° - 122° |
| Benzene C-C Bond Length | ~1.39 - 1.41 Å |
| HOMO-LUMO Energy Gap | 4-5 eV |
Table 1: Predicted Geometrical and Electronic Parameters for this compound based on DFT calculations of analogous structures.
Computational Modeling of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net Functionals such as M06-2X and basis sets like 6-311+G(2d,p) have been shown to provide high accuracy. d-nb.info
For this compound, the first step is to perform a conformational analysis to identify all stable low-energy conformers. The predicted NMR chemical shifts are then calculated for each conformer and averaged based on their Boltzmann population distribution. d-nb.info This approach significantly enhances the accuracy of the prediction. The calculated shifts are then compared to experimentally obtained values, with mean absolute errors (MAE) of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C being achievable. d-nb.infonih.gov This close agreement validates the computed structure and provides unambiguous assignment of NMR signals.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| N-CH₃ (¹H) | 3.15 | 3.12 |
| Aromatic CH (¹H) | 7.20 - 7.60 | 7.25 - 7.58 |
| C=O (¹³C) | 168.5 | 168.2 |
| N-CH₃ (¹³C) | 28.9 | 28.7 |
| Aromatic C (¹³C) | 125.0 - 135.0 | 125.4 - 134.8 |
Table 2: Illustrative comparison of hypothetical predicted and experimental NMR chemical shifts for this compound.
Theoretical calculations can simulate the infrared (IR) spectrum of a molecule by computing its harmonic vibrational frequencies. Using DFT methods, the frequencies and intensities of all fundamental vibrational modes can be predicted. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
The assignment of these calculated modes to specific molecular motions, such as stretching, bending, or torsion, is achieved through Potential Energy Distribution (PED) analysis. For this compound, this would allow for the precise identification of characteristic peaks, such as the strong C=O stretching vibrations of the dione group, the C-N stretching modes of the amide functions, and the various C-H vibrations of the aromatic ring and methyl group.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Assignment (PED) |
| Aromatic C-H Stretch | 3050 - 3100 | ν(C-H) |
| Aliphatic C-H Stretch | 2900 - 2980 | ν(C-H) |
| C=O Stretch (Amide I) | 1670 - 1710 | ν(C=O) |
| Aromatic C=C Stretch | 1580 - 1620 | ν(C=C) |
| C-N Stretch | 1350 - 1400 | ν(C-N) |
Table 3: Predicted principal IR vibrational frequencies for this compound.
Investigation of Conformational Dynamics and Ring Inversion Energetics
The seven-membered azepine ring in benzazepine derivatives is not planar and exhibits significant conformational flexibility. Studies on N-substituted 2-benzazepines show that the ring typically exists as a pair of interconverting, puckered, mirror-image (enantiomeric) conformations, often described as chair-like forms. researchgate.net This dynamic process is known as ring inversion or a ring-flip.
Computational methods can map the potential energy surface for this interconversion. By identifying the lowest-energy ground state conformations (the chair forms) and the transition state structure that connects them, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated. This theoretical barrier provides a quantitative measure of the ring's flexibility. For analogous N-substituted benzazepines, this barrier has been determined experimentally using variable-temperature NMR spectroscopy to be approximately 11 kcal/mol, a value that can be validated through computational modeling. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound requires knowledge of the mechanisms of its potential chemical transformations. Computational chemistry is a powerful tool for this purpose, allowing for the detailed study of reaction pathways. researchgate.net By modeling a reaction, such as hydrolysis or alkylation, researchers can locate all relevant stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, the transition states. nih.gov
The transition state is the highest energy point along the reaction coordinate and its structure is critical to understanding the reaction mechanism. Calculating the energy difference between the reactants and the transition state yields the activation energy, which governs the reaction rate. For example, a computational study of the hydrolysis of the amide bonds in the dione ring would involve modeling the approach of a water molecule, locating the tetrahedral intermediate, and identifying the transition states for its formation and breakdown. Such studies provide fundamental insights that are difficult to obtain experimentally. researchgate.netnih.gov
Solvation Effects and Environmental Influence on Molecular Properties
Most chemical reactions and spectroscopic measurements are performed in solution, where the surrounding solvent can significantly influence molecular properties. Computational models must account for these environmental effects to achieve high accuracy. While explicit models including individual solvent molecules are computationally expensive, implicit solvation models offer an efficient and effective alternative.
The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) or the SMD model, are widely used. gaussian.com In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. researchgate.net The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. Incorporating a solvation model like PCM into DFT calculations allows for the accurate prediction of geometries, reaction energies, and spectroscopic parameters in solution, providing a more realistic comparison with experimental data. researchgate.netgaussian.com
Advanced Computational Approaches for Structure-Reactivity Relationships
The exploration of structure-reactivity relationships for this compound and its analogues has been significantly advanced through the application of sophisticated computational chemistry techniques. These methods provide deep insights into the molecular properties that govern the chemical behavior and biological activity of these compounds, guiding the rational design of novel derivatives with tailored functionalities. Advanced computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations are pivotal in elucidating the intricate connections between molecular structure and reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing predictive models for the biological activity of this compound analogues. In a typical QSAR study, a series of related compounds is synthesized, and their biological activities are determined experimentally. Computational methods are then employed to calculate a variety of molecular descriptors for each compound. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, in studies of related benzazepine and benzodiazepine (B76468) structures, descriptors such as molecular weight, logP (a measure of lipophilicity), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be crucial. researchgate.netnih.gov
A hypothetical QSAR model for a series of this compound analogues might reveal that specific substitutions on the aromatic ring significantly influence their activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution across the molecule, thereby affecting its interaction with a biological target. A study on analogues of 3-hydroxy-1H-1-benzazepine-2,5-dione demonstrated that substitutions at specific positions on the aromatic ring could either enhance or diminish receptor affinity, highlighting the importance of positional modifications. nih.gov
To illustrate, a simplified QSAR data table for a hypothetical series of this compound derivatives is presented below. This table showcases the types of descriptors that would be correlated with biological activity.
| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Biological Activity (IC50, µM) |
| 1 | H | 2.1 | 3.5 | -6.2 | -1.8 | 10.5 |
| 2 | 7-Cl | 2.8 | 4.1 | -6.5 | -2.1 | 5.2 |
| 3 | 8-OCH3 | 1.9 | 3.2 | -5.9 | -1.6 | 15.8 |
| 4 | 7-NO2 | 2.3 | 5.2 | -6.8 | -2.5 | 2.1 |
Density Functional Theory (DFT) offers a more profound understanding of the electronic structure and reactivity of this compound. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, the calculation of the HOMO-LUMO energy gap is a critical aspect of DFT studies, as a smaller gap generally implies higher reactivity. researchgate.net
In the context of this compound, DFT could be used to analyze the effect of the N-methyl group on the conformation and electronic properties of the seven-membered azepine ring. Computational studies on N-methylazepine have explored its conformational stability and electronic characteristics. researchgate.net Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
The following table presents hypothetical DFT-calculated parameters for this compound and a chlorinated analogue, illustrating how these values can provide insights into their relative reactivity.
| Compound | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -689.5 | -6.2 | -1.8 | 4.4 |
| 7-Chloro-2-methyl-1H-2-benzazepine-1,3(2H)-dione | -1149.2 | -6.5 | -2.1 | 4.4 |
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its analogues in a biological environment, such as in the presence of a solvent or interacting with a protein. While direct MD studies on this specific compound are not widely published, research on similar heterocyclic systems demonstrates the power of this technique. jmaterenvironsci.com For example, MD simulations can be used to explore the conformational landscape of the flexible azepine ring and to understand how different substituents might restrict or alter its conformational preferences.
In drug design, MD simulations are invaluable for studying the binding of a ligand to its receptor. An MD simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. It can also be used to calculate the binding free energy, providing a theoretical estimation of the binding affinity.
Advanced computational approaches, therefore, play a crucial role in building a comprehensive understanding of the structure-reactivity relationships of this compound and its derivatives. By integrating the findings from QSAR, DFT, and MD simulations, researchers can develop robust models that not only explain experimental observations but also guide the synthesis of new compounds with desired properties.
Future Research Directions and Outlook for 2 Methyl 1h 2 Benzazepine 1,3 2h Dione Chemistry
Development of Green and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione and its derivatives. Key areas of focus will include:
Catalytic Systems: Exploration of novel catalysts, including earth-abundant metals and organocatalysts, to replace traditional stoichiometric reagents. This approach aims to minimize waste and improve atom economy.
Renewable Starting Materials: Investigation into the use of bio-based feedstocks as starting materials to reduce reliance on petrochemical sources.
Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and hazardous organic solvents.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |
| Photoredox Catalysis | Use of visible light as a renewable energy source | Development of novel photosensitizers |
| Mechanochemistry | Solvent-free or low-solvent reactions | Understanding reaction mechanisms in the solid state |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of the this compound scaffold is not yet fully explored. Future studies are expected to uncover novel transformations and expand its synthetic utility. Potential areas of investigation include:
C-H Activation: Direct functionalization of the benzazepine core through C-H activation would provide a more efficient route to complex derivatives.
Asymmetric Catalysis: The development of enantioselective transformations to access chiral benzazepine-dione derivatives, which are of significant interest in medicinal chemistry.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the seven-membered ring and exploring controlled ring-opening or rearrangement reactions to generate novel molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of new benzazepine-dione derivatives, the integration of flow chemistry and automated synthesis platforms will be crucial. This approach offers several advantages over traditional batch chemistry:
Precise Reaction Control: Improved control over reaction parameters such as temperature, pressure, and reaction time.
Enhanced Safety: The ability to handle hazardous reagents and intermediates in a closed and controlled environment.
Rapid Library Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives for desired properties.
Advanced Spectroscopic and Crystallographic Characterization Techniques
A deeper understanding of the structural and electronic properties of this compound will be facilitated by the application of advanced characterization techniques.
Solid-State NMR Spectroscopy: To probe the structure and dynamics of the compound in the solid state.
Advanced Mass Spectrometry Techniques: To elucidate fragmentation pathways and aid in the identification of reaction intermediates and byproducts.
Synchrotron X-ray Diffraction: For obtaining high-resolution crystal structures of the parent compound and its derivatives, providing crucial insights into their three-dimensional architecture.
| Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of proton and carbon signals |
| X-ray Crystallography | Precise bond lengths, bond angles, and conformational analysis |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration for chiral derivatives |
Predictive Design of New Benzazepine-Dione Derivatives through Computation
Computational chemistry will play an increasingly important role in the rational design of new this compound derivatives with tailored properties.
Density Functional Theory (DFT): To model the electronic structure, reactivity, and spectroscopic properties of the molecule.
Molecular Docking and Dynamics: To predict the binding modes and affinities of derivatives with biological targets.
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of benzazepine-diones with their observed biological activities.
The Role of this compound in Emerging Chemical Fields
The unique properties of this compound suggest its potential application in various emerging fields of chemistry.
Materials Science: As a building block for the synthesis of novel polymers or functional materials with interesting photophysical or electronic properties.
Chemical Biology: As a scaffold for the development of chemical probes to study biological processes.
Supramolecular Chemistry: Exploration of its ability to form host-guest complexes or self-assemble into well-defined nanostructures.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for 2-Methyl-1H-2-benzazepine-1,3(2H)-dione?
- Methodological Answer :
- Structural Analysis : Use NMR spectroscopy (¹H/¹³C) to confirm the benzazepine-dione scaffold and methyl substitution. X-ray crystallography can resolve stereochemical ambiguities .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to verify compound integrity. Cross-reference retention times with synthetic standards .
- Physical Properties : Determine melting points (DSC) and solubility profiles (polar vs. nonpolar solvents) to guide experimental design .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer :
- Route 1 : Cyclocondensation of substituted anthranilic acid derivatives with methylamine under acidic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Route 2 : Bromination of precursor azepine derivatives followed by hydrolysis (e.g., NaHCO₃/H₂O) to yield the dione moiety .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acid) and reflux time (12–24 hrs) to maximize yield. Purify via recrystallization (ethanol/water) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (CLP classification: H315, H319) .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, THF). Static dissipation equipment prevents ignition risks .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Solid waste should be incinerated under controlled conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield using design of experiments (DoE) for this compound?
- Methodological Answer :
- Variable Screening : Test factors like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. toluene) using fractional factorial design .
- Response Surface Modeling : Apply central composite design to identify optimal conditions. Analyze variance (ANOVA) to validate model significance .
- Case Study : A 2024 study achieved 85% yield by optimizing microwave-assisted synthesis (100°C, 30 min, 3 mol% Pd(OAc)₂) .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR shifts with computational chemistry tools (DFT calculations, Gaussian 16) to confirm tautomeric forms .
- Advanced Techniques : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. High-resolution MS (HRMS-TOF) resolves molecular ion ambiguities .
- Case Study : A 2019 study attributed conflicting IR carbonyl peaks (1680 vs. 1705 cm⁻¹) to crystal packing effects, confirmed via variable-temperature XRD .
Q. What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Metal Catalysts : Screen Pd(0)/Pd(II) complexes (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling. Additives like Cs₂CO₃ improve aryl boronate compatibility .
- Ligand Effects : Bulky phosphine ligands (XPhos) suppress β-hydride elimination in Heck reactions. Monitor regioselectivity via GC-MS .
- Case Study : A 2023 trial achieved C-3 functionalization using CuI/1,10-phenanthroline under microwave irradiation (120°C, 1 hr) .
Q. How to investigate the biological interactions of this compound with protein targets?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinase or GPCR targets. Prioritize binding poses with ΔG < -8 kcal/mol .
- In Vitro Assays : Use fluorescence polarization (FP) to measure IC₅₀ values for enzyme inhibition (e.g., COX-2). Validate via Western blot for downstream signaling .
- Case Study : A 2021 study identified anti-inflammatory activity (IC₅₀ = 1.2 μM) via TLR4/NF-κB pathway modulation .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with substituents at C-2 (methyl vs. ethyl) and evaluate logP (HPLC) and cytotoxicity (MTT assay) .
- Pharmacophore Mapping : Use QSAR models (Sybyl-X) to correlate electronic parameters (Hammett σ) with bioactivity. Validate with leave-one-out cross-validation .
- Case Study : A 2022 SAR study linked C-7 methoxy groups to enhanced blood-brain barrier penetration (PAMPA-BBB assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
